Technical Guide: Chemical Properties & Applications of 3-Fluoro-N-(piperidin-3-yl)benzene-1-sulfonamide
Technical Guide: Chemical Properties & Applications of 3-Fluoro-N-(piperidin-3-yl)benzene-1-sulfonamide
[1][2][3]
Executive Summary
3-Fluoro-N-(piperidin-3-yl)benzene-1-sulfonamide (CAS: 1605717-69-8, HCl salt) is a bifunctional heterocyclic building block extensively utilized in Fragment-Based Drug Discovery (FBDD) and Medicinal Chemistry .[1][2] It combines a lipophilic, electron-deficient fluorobenzene moiety with a polar, basic piperidine ring, linked via a stable sulfonamide bridge.
This molecular architecture serves as a "privileged scaffold" for targeting G-Protein Coupled Receptors (GPCRs), kinases, and ion channels.[2] The 3-fluorine substituent modulates metabolic stability and dipole moment, while the piperidine nitrogen provides a vector for further diversification (e.g., via reductive amination or amidation) to optimize pharmacokinetic properties.[2]
Physicochemical Profile
Understanding the physicochemical landscape is critical for predicting bioavailability and formulation stability.[1][2] The molecule exhibits amphiphilic character due to the hydrophobic aryl ring and the hydrophilic amine/sulfonamide core.[1][2]
Table 1: Key Chemical Specifications
| Property | Value / Description | Significance in Drug Design |
| Molecular Formula | C₁₁H₁₅FN₂O₂S | Core composition.[1][2][3][4] |
| Molecular Weight | 258.31 g/mol (Free Base) | Ideal for FBDD (Rule of 3 compliant).[1][2] |
| CAS Number | 1605717-69-8 (HCl) | Unique identifier for procurement. |
| LogP (Predicted) | ~1.73 | Optimal lipophilicity for membrane permeability.[1][2] |
| TPSA | ~66 Ų | Indicates good oral bioavailability potential (<140 Ų).[1][2] |
| pKa (Piperidine NH) | ~10.5 (Basic) | Protonated at physiological pH; key for ionic binding.[1][2] |
| pKa (Sulfonamide NH) | ~9.8 (Weakly Acidic) | Generally neutral at pH 7.4; acts as H-bond donor.[1][2] |
| H-Bond Donors | 2 (Amine NH, Sulfonamide NH) | Critical for receptor pocket anchoring.[1][2] |
| H-Bond Acceptors | 4 (Sulfonyl O, F, Amine N) | Facilitates water solubility and target interaction.[2] |
Synthetic Methodology & Manufacturing
The synthesis of 3-fluoro-N-(piperidin-3-yl)benzene-1-sulfonamide follows a convergent pathway, typically prioritizing the protection of the piperidine nitrogen to prevent polymerization.[1][2]
Retrosynthetic Analysis & Workflow
The following diagram illustrates the logical disconnection approach used to design the synthesis, highlighting the critical coupling and deprotection steps.
Figure 1: Convergent synthesis pathway utilizing Boc-protection strategy to ensure regioselectivity.
Detailed Experimental Protocol
Step 1: Sulfonylation (Coupling)
-
Reagents: 3-Fluorobenzenesulfonyl chloride (1.0 eq), tert-butyl 3-aminopiperidine-1-carboxylate (1.0 eq), Triethylamine (Et₃N, 2.5 eq).
-
Procedure:
-
Dissolve the Boc-protected amine in DCM under nitrogen atmosphere.[1][2]
-
Cool to 0°C. Add Et₃N dropwise.
-
Slowly add sulfonyl chloride (dissolved in DCM) to control exotherm.[1][2]
-
Stir at room temperature for 4–6 hours.
-
Validation: Monitor by TLC (Hexane:EtOAc 1:1). The sulfonyl chloride spot should disappear.[1][2]
-
-
Workup: Wash with 1N HCl, saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate.
Step 2: Deprotection (Boc Removal) [1][2]
-
Reagents: 4M HCl in Dioxane or Trifluoroacetic acid (TFA) in DCM (1:4 ratio).
-
Procedure:
-
Isolation: Evaporate volatiles. For HCl salt, triturate with diethyl ether.[1][2] For free base, neutralize with NaHCO₃ and extract with EtOAc.[1][2]
Chemical Reactivity & Stability
Fluorine Effect (Metabolic Stability)
The 3-fluoro substituent is strategically placed to block metabolic oxidation.[1][2] In non-fluorinated analogues, the phenyl ring is susceptible to Cytochrome P450-mediated hydroxylation.[1] The high electronegativity of fluorine (Paulding scale 3.[1][2]98) deactivates the ring towards electrophilic aromatic substitution and prevents the formation of toxic quinone-imine metabolites.[1][2]
Piperidine Reactivity
The secondary amine at the piperidine 3-position is the primary handle for derivatization:
-
Reductive Amination: Reacts with aldehydes/ketones (using NaBH(OAc)₃) to form tertiary amines.[1][2]
-
Amidation: Reacts with carboxylic acids (using HATU/EDC) to form amides.[1][2]
-
SNAr: Can displace halides in heteroaromatic systems (e.g., chloropyrimidines) to generate kinase inhibitors.[1][2]
Sulfonamide Hydrolysis
The sulfonamide bond (-SO₂NH-) is chemically robust.[1][2] It resists hydrolysis under physiological conditions and requires harsh acidic (conc.[1][2] HCl, reflux) or basic (NaOH, fusion) conditions to cleave, ensuring the scaffold remains intact during biological transport.[2]
Medicinal Chemistry Applications
This molecule acts as a versatile template in Structure-Activity Relationship (SAR) studies.[1][2]
Pharmacophore Mapping
The molecule provides three distinct interaction modalities for binding to protein targets:[1][2]
-
Pi-Stacking: The electron-deficient fluorobenzene ring engages in Pi-Pi stacking with aromatic residues (Phe, Tyr, Trp).[1][2]
-
Ionic Interaction: The protonated piperidine nitrogen (at pH 7.[1][2]4) forms salt bridges with anionic residues (Asp, Glu).[2]
-
Hydrogen Bonding: The sulfonamide oxygen atoms accept H-bonds, while the NH acts as a donor.[1][2]
Figure 2: Interaction map showing the three primary binding vectors utilized in ligand-protein docking.[1][2]
Therapeutic Areas[1][2][3]
-
Kinase Inhibitors: The sulfonamide moiety mimics the hinge-binding region of ATP, while the piperidine extends into the solvent-exposed region.[1][2]
-
GPCR Ligands: Piperidine sulfonamides are established scaffolds for 5-HT (Serotonin) and Dopamine receptor modulators.[1][2]
-
Carbonic Anhydrase Inhibition: While primary sulfonamides are potent CA inhibitors, N-substituted derivatives like this show improved selectivity profiles, reducing off-target renal effects.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53255635, 3-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride. Retrieved from [Link](Note: Positional isomer reference for physicochemical baseline).
-
Scott, D. E., et al. (2016). Fragment-Based Drug Discovery: A Practical Approach.[1][2] Royal Society of Chemistry.[1][2] (Contextual grounding for sulfonamide/piperidine scaffolds in FBDD).
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacophores and Metabolic Soft Spots.[1][2] Journal of Medicinal Chemistry. (Mechanistic insight into the 3-fluoro metabolic stability).
Sources
- 1. N-(2-Methoxy-phenyl)-N-(2-oxo-2-piperidin-1-yl-ethyl)-benzenesulfonamide | C20H24N2O4S | CID 651524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Fluorobenzenesulfonamide | C6H6FNO2S | CID 150924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride | C11H16ClFN2O2S | CID 53255635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
